molecular formula C9H16ClNO2 B13199877 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride

Cat. No.: B13199877
M. Wt: 205.68 g/mol
InChI Key: BDBYNVYWQSXCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride is a chemical intermediate of significant interest in organic and medicinal chemistry research, primarily due to its role as a precursor in the synthesis of tropane alkaloids and related analogues. This compound features the 9-azabicyclo[3.3.1]nonane skeleton, which is the core structure of the biologically important tropane class of compounds. A primary research application of this reagent is its use in the synthesis of carboxybenzoylecgonine, a major metabolite and biomarker for cocaine. According to the US Drug Enforcement Administration (DEA), this specific compound is listed as a direct precursor used in the synthesis of ecgonine and its derivatives, placing it under regulatory scrutiny. Beyond forensic analysis, this bicyclic ammonium salt serves as a versatile building block for constructing molecules with potential pharmacological activity, acting as a rigid scaffold that can influence the conformation and binding properties of final target molecules. Its mechanism of action is not intrinsic but is defined by the biological activity of the compounds it is used to create, which often target the central nervous system. Researchers utilize this intermediate to explore new chemical spaces in drug discovery and to develop analytical standards for forensic toxicology. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

9-azoniabicyclo[3.3.1]nonane-1-carboxylic acid;chloride

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-5-1-3-7(10-9)4-2-6-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

BDBYNVYWQSXCDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the radical cyclization of appropriate precursors. For instance, the radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert ketones or aldehydes within the bicyclic structure to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.

Scientific Research Applications

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride exerts its effects involves its interaction with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can act as a ligand for certain receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogous derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards (H-Codes)
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride C₉H₁₄ClNO₂ 215.67 Carboxylic acid, quaternary ammonium Pharmaceutical intermediate (inferred) Likely H302, H315, H319, H335†
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (2291-59-0) C₁₅H₂₀ClNO 265.78 Ketone, benzyl Organic synthesis, drug intermediates H302, H315, H319, H335
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (2101775-07-7) C₁₀H₁₈ClNO₂ 219.71 Ester Synthetic intermediate Not specified
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (135906-03-5) C₉H₂₀Cl₂N₂ 227.17 Amine, methyl Potential bioactive agent H302, H315, H319, H332, H335
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (1126795-00-3) C₇H₁₂ClNO₂ 185.63 Ether, ketone Not specified Not available

Inferred based on structural similarity to other azabicyclic chlorides.

Physicochemical Properties

  • Polarity and Solubility : The carboxy group in the target compound increases hydrophilicity compared to esters (e.g., methyl ester in ) or hydrophobic benzyl derivatives (e.g., ).
  • Acidity : The carboxylic acid (pKa ~2-3) in the target compound contrasts with the neutral ketone (e.g., ) or basic amine (e.g., ) in analogs.
  • Thermal Stability : Quaternary ammonium salts like the target compound may exhibit lower thermal stability compared to neutral bicyclic derivatives due to ionic dissociation.

Key Research Findings

Structural Flexibility: The bicyclo[3.3.1]nonane system exhibits puckering modes analyzed via Cremer-Pople coordinates , influencing steric and electronic interactions in derivatives.

Hazard Profiles : Most azabicyclic chlorides share hazards like oral toxicity (H302) and skin/eye irritation (H315/H319) .

Synthetic Versatility : Functional groups (carboxy, ester, amine) enable diverse modifications, positioning these compounds as versatile building blocks.

Biological Activity

1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride is a bicyclic organic compound notable for its unique structural features, which include a nitrogen atom integrated into the bicyclic framework and a carboxylic acid functional group. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activity, particularly its interactions with various biological receptors.

The molecular formula of this compound is C9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2, with a molecular weight of 205.68 g/mol. The presence of the chloride ion enhances its solubility in polar solvents, facilitating its application in biological studies.

PropertyValue
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
IUPAC Name9-Azoniabicyclo[3.3.1]nonane-1-carboxylic acid; chloride
InChI KeyBDBYNVYWQSXCDS-UHFFFAOYSA-N
Canonical SMILESC1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-]

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors, such as sigma receptors, which are implicated in various physiological processes and disease states. Its bicyclic structure allows it to fit into specific binding sites on these receptors, potentially modulating their activity and influencing cellular pathways.

Biological Activity Studies

Research has indicated that compounds with similar structures may exhibit significant affinity for sigma receptors, suggesting that this compound could have therapeutic applications. For instance, studies on related compounds have shown effective binding to human muscarinic receptors, which are crucial in neurotransmission and other physiological functions.

Affinity Studies

In a comparative study of structurally related compounds, it was observed that certain derivatives displayed high selectivity and binding affinity to muscarinic receptors:

Compound NameKi (nM)Selectivity Ratio (σ1/σ2)
Exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy...~10 - 50High
WC-262.58557
WC-590.822087

These findings suggest that modifications in the structure can significantly influence receptor binding properties and selectivity.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors, such as radical cyclization of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. The chemical reactions it can undergo include:

Oxidation: Yields carbonyl compounds.
Reduction: Converts ketones or aldehydes to alcohols.
Substitution: Allows for the introduction of various functional groups.

Case Studies

Several studies have explored the pharmacological potential of related azabicyclo compounds:

  • Study on Muscarinic Receptors:
    A study documented that certain bicyclic compounds with similar structures acted as antagonists at human M1-M5 muscarinic receptors, indicating their potential as therapeutic agents for conditions like Alzheimer's disease.
  • Sigma Receptor Binding:
    Research focusing on σ2 receptor ligands showed that specific derivatives exhibited high binding affinities (Ki values in the low nanomolar range), suggesting their utility in cancer imaging and treatment strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.